molecular formula C11H12ClN3S B5882580 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5882580
M. Wt: 253.75 g/mol
InChI Key: VCWHGOYUCDQQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CPTT, is a synthetic compound that has been studied for its potential use in scientific research. CPTT has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can affect the expression of genes involved in cell growth and division, as well as the immune response.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the modulation of the immune response. Studies have also shown that 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can affect the levels of various neurotransmitters in the brain, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to selectively target certain cells and pathways, making it a potentially useful tool for studying various biological processes. However, one limitation of using 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several potential future directions for research on 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, including its potential use as a therapeutic agent for various diseases, its effects on different signaling pathways in cells, and its potential as a tool for studying various biological processes. Additionally, further studies are needed to better understand the mechanism of action of 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and to determine its safety and efficacy in humans.

Synthesis Methods

5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with propylamine and thiosemicarbazide in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential use in a variety of scientific research applications, including its effects on the central nervous system, its potential as an anticancer agent, and its ability to modulate the immune system. Several studies have investigated the potential of 5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a therapeutic agent for various diseases.

properties

IUPAC Name

3-(2-chlorophenyl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWHGOYUCDQQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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